Product packaging for 1-(4-Chlorophenyl)cyclopentanecarboxamide(Cat. No.:CAS No. 84833-61-4)

1-(4-Chlorophenyl)cyclopentanecarboxamide

Cat. No.: B181279
CAS No.: 84833-61-4
M. Wt: 223.7 g/mol
InChI Key: VNFVJAGKRQIORD-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features

1-(4-Chlorophenyl)cyclopentanecarboxamide is classified as a tertiary carboxamide. bldpharm.com Its molecular structure is characterized by a central cyclopentane (B165970) ring to which a 4-chlorophenyl group and a carboxamide group are attached at the same carbon atom. bldpharm.comchembk.com This arrangement results in a quaternary carbon center, a notable structural feature. The presence of the chlorine atom on the phenyl ring and the amide functional group are key determinants of its reactivity and potential interactions.

Key Structural Features:

4-Chlorophenyl Group: An aromatic benzene (B151609) ring substituted with a chlorine atom at the para position.

Cyclopentane Ring: A five-membered saturated carbocyclic ring.

Carboxamide Group: A functional group consisting of a carbonyl group bonded to a nitrogen atom (-C(=O)N). bldpharm.com

The molecular formula of the compound is C12H14ClNO. bldpharm.comchembk.comepa.gov

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 84833-61-4
Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol

Data sourced from multiple chemical databases. bldpharm.comepa.govchemicalbook.com

Rationale for Academic Research Focus

Academic research into this compound and its analogs is often driven by its potential as a scaffold in medicinal chemistry and materials science. The constituent parts of the molecule are common motifs in biologically active compounds and functional materials. For instance, the 4-chlorophenyl group is a prevalent substituent in many pharmaceutical agents.

Research often focuses on the synthesis of this and related compounds to explore structure-activity relationships. The modification of the cyclopentyl ring, the aromatic substituent, or the amide group can lead to new derivatives with altered properties. The synthesis of related chiral cyanamides, for example, highlights the interest in creating advanced intermediates for asymmetric synthesis. researchgate.netmdpi.com

Overview of Chemical Interest in Related Carbocyclic and Amide Systems

Amide bonds are of paramount importance in chemistry and biology, forming the backbone of proteins and peptides. nih.gov The electronic and conformational properties of the amide bond are critical to the structure and function of these biomolecules. nih.govnih.gov Research into non-planar or "twisted" amides is a particularly active area, as distorting the typically planar amide bond can lead to unique reactivity and biological effects. nih.govrsc.org The synthesis and study of various substituted amides, including those with aromatic and carbocyclic components, contribute to a deeper understanding of fundamental chemical principles and can lead to the development of new catalysts, polymers, and therapeutic agents. The exploration of amide bond bioisosteres, for instance, is a significant strategy in drug design to improve metabolic stability and other pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO B181279 1-(4-Chlorophenyl)cyclopentanecarboxamide CAS No. 84833-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFVJAGKRQIORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524845
Record name 1-(4-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84833-61-4
Record name 1-(4-Chlorophenyl)cyclopentane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Cyclopentanecarboxamide

Chemo- and Regioselective Synthetic Routes

The construction of the 1-(4-chlorophenyl)cyclopentanecarboxamide scaffold requires careful control of chemoselectivity and regioselectivity. Several synthetic strategies can be envisioned, primarily revolving around the formation of the crucial C-C bond between the phenyl ring and the cyclopentane (B165970) core, and the subsequent introduction or modification of the carboxamide group.

A plausible and versatile approach involves the synthesis of the precursor, 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid. nih.gov This can be achieved through methods such as the Friedel-Crafts acylation of chlorobenzene (B131634) with a suitable cyclopentane-derived acylating agent, followed by reduction and functional group manipulation. nih.govbeilstein-journals.orgrsc.orgkhanacademy.orgchadsprep.com Alternatively, the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone, cyanide, and ammonium (B1175870) carbonate, can provide access to α-amino acids which can be further converted to the desired carboxamide. wikipedia.orgorganic-chemistry.orgmdpi.comencyclopedia.pubnih.gov

Another key strategy centers on the generation of a 1-(4-chlorophenyl)cyclopentyl nitrile intermediate. Subsequent hydrolysis of the nitrile can yield the desired carboxamide. The conditions for this hydrolysis must be carefully controlled to favor the formation of the amide over the carboxylic acid. chemguide.co.ukyoutube.comyoutube.comarkat-usa.orgstackexchange.com Mild basic or acidic conditions are often employed to achieve this selective transformation. chemguide.co.ukyoutube.comyoutube.comstackexchange.com

The direct amidation of 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid is a straightforward method to obtain the final product. This can be accomplished using a variety of modern coupling reagents or through catalyst-mediated processes. For instance, boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with amines, offering a green and efficient alternative to traditional methods. orgsyn.org Thionyl chloride can also be used to activate the carboxylic acid for a one-pot amidation reaction. rsc.org

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteKey IntermediatesKey ReactionsAdvantagesDisadvantages
From Carboxylic Acid1-(4-chlorophenyl)cyclopentane-1-carboxylic acidAmidationDirect, high yieldingRequires pre-synthesis of the carboxylic acid
From Nitrile1-(4-chlorophenyl)cyclopentane-1-carbonitrilePartial HydrolysisAccess to nitrile precursor may be easierControl of hydrolysis to stop at the amide stage can be challenging
Bucherer-Bergs ReactionHydantoin (B18101) derivativeRing opening and functional group conversionMulticomponent, good for diversityMay require multiple steps after the initial reaction
Friedel-Crafts AcylationAcylated chlorobenzene derivativeReduction, functional group interconversionGood for building the C-C bondPotential for side reactions, regioselectivity issues

Exploration of Stereoselective Synthetic Pathways to this compound

The this compound molecule possesses a quaternary stereocenter at the C1 position of the cyclopentane ring. The development of stereoselective synthetic pathways to access enantiomerically pure forms of this compound is a significant challenge and a key area of research.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the key bond-forming reactions. For example, enantioselective Friedel-Crafts reactions can be employed to establish the chiral quaternary center. Asymmetric desymmetrization of a prochiral cyclopentane derivative is another powerful strategy. nih.gov For instance, an N-heterocyclic carbene (NHC)-catalyzed intramolecular aldol (B89426) reaction of an achiral tricarbonyl compound can lead to the formation of α,α-disubstituted cyclopentenes with high enantioselectivity. nih.gov Although not directly applied to the target molecule, this methodology highlights the potential of NHC catalysis in creating chiral cyclopentane systems.

Rhodium-catalyzed domino sequences have also been reported for the highly stereoselective synthesis of functionalized cyclopentanes, installing multiple stereocenters with excellent control. nih.gov Such advanced catalytic systems could potentially be adapted for the asymmetric synthesis of the 1-(4-chlorophenyl)cyclopentane core.

Mechanistic Elucidation of Key Synthesis Steps

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and controlling product outcomes.

Bucherer-Bergs Reaction Mechanism: This reaction proceeds through the initial formation of a cyanohydrin from the ketone precursor. The cyanohydrin then reacts with ammonium carbonate to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement lead to the formation of a hydantoin ring. wikipedia.org

Nitrile Hydrolysis Mechanism: The hydrolysis of nitriles to amides can be catalyzed by either acid or base. chemguide.co.ukyoutube.comyoutube.comstackexchange.com Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Tautomerization then leads to the amide. In basic conditions, hydroxide (B78521) directly attacks the nitrile carbon, and subsequent protonation steps yield the amide. youtube.com

Curtius Rearrangement Mechanism: If the synthesis proceeds via a carboxylic acid, it can be converted to an acyl azide, which upon heating undergoes a Curtius rearrangement to form an isocyanate. wikipedia.orgnih.govchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com This rearrangement is believed to be a concerted process where the R-group migrates to the nitrogen with concomitant loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be trapped with ammonia (B1221849) or an amine to form the desired carboxamide.

Development of Novel Derivatization Strategies for this compound

The development of novel derivatization strategies for this compound is essential for exploring its structure-activity relationships in various applications. Modifications can be targeted at the carboxamide moiety, the 4-chlorophenyl substituent, and the cyclopentane skeleton.

Chemical Modifications at the Carboxamide Moiety

The carboxamide functional group offers several handles for chemical modification. The N-H protons can be substituted to generate N-alkyl or N-aryl derivatives. This can be achieved through standard alkylation or arylation reactions. Furthermore, the amide can be hydrolyzed back to the carboxylic acid, which can then be converted to a variety of other functional groups, such as esters, ketones, or other amide derivatives with different amine components. rsc.orgnih.gov The use of coupling agents like those used in peptide synthesis can facilitate the formation of a diverse library of amides.

Transformations of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group provides a reactive site for various transformations, primarily through cross-coupling reactions. The chlorine atom can be replaced by other functional groups using transition metal-catalyzed reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as amino and alkoxy functionalities. mdpi.com Such modifications can significantly impact the electronic and steric properties of the molecule. The aromatic ring itself can also undergo electrophilic aromatic substitution, although the chloro- and the cyclopentylcarboxamide groups will direct incoming electrophiles to specific positions.

Structural Alterations of the Cyclopentane Skeleton

The cyclopentane ring can be modified to explore the impact of ring size and conformation on the molecule's properties. Ring-expansion or contraction strategies could be employed to generate analogs with cyclobutane (B1203170) or cyclohexane (B81311) cores. acs.orgresearchgate.netnih.gov The introduction of substituents on the cyclopentane ring is another avenue for derivatization. This could be achieved by starting with a functionalized cyclopentane precursor or by developing methods for the selective C-H activation and functionalization of the existing cyclopentane ring. The use of bioisosteric replacements for the cyclopentane ring, such as other cyclic or acyclic scaffolds, can also be explored to modulate the compound's properties. acs.org

Theoretical and Computational Investigations of 1 4 Chlorophenyl Cyclopentanecarboxamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the electronic and molecular properties of a compound from first principles. For a molecule like 1-(4-Chlorophenyl)cyclopentanecarboxamide, these methods can predict its three-dimensional structure, the distribution of electrons, and its intrinsic reactivity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its chemical and biological activity. This compound possesses several rotatable bonds, including the bond connecting the phenyl ring to the cyclopentane (B165970) ring and the bonds of the carboxamide group. The cyclopentane ring itself can adopt various puckered conformations (envelope and twist forms).

A potential energy surface (PES) scan is a computational technique used to explore the different possible conformations of a molecule and their relative energies. researchgate.netfiveable.me By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. For this compound, a two-dimensional PES scan could, for example, map the energy as a function of the rotation around the phenyl-cyclopentane bond and a key dihedral angle within the cyclopentane ring. The resulting surface would reveal the global minimum energy conformation (the most stable structure) and other local minima, as well as the energy barriers between them.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the HOMO is likely to be located on the electron-rich chlorophenyl ring, while the LUMO may be associated with the antibonding orbitals of the carboxamide group.

A detailed computational study would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would provide insights into the most probable sites for electrophilic and nucleophilic attack. For instance, in a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations were used to determine the HOMO-LUMO gap and correlate it with the reactivity of the compounds. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a computational study.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map , also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for understanding intermolecular interactions, as it shows regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, an EPS map would likely show a negative potential around the oxygen and chlorine atoms due to their high electronegativity, as well as the π-system of the chlorophenyl ring. The hydrogen atoms of the amide group and the cyclopentane ring would exhibit a positive potential. These maps are crucial for predicting how the molecule might interact with other molecules, such as receptors or solvents. For example, the negative regions are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model chemical reactions, providing detailed information about the mechanism, kinetics, and thermodynamics of a transformation.

Computational Simulation of Proposed Chemical Reaction Mechanisms

The synthesis of this compound likely involves the reaction of a derivative of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with an aminating agent. Computational simulations can be employed to investigate the step-by-step mechanism of such a reaction. By modeling the reactants, intermediates, transition states, and products, chemists can gain a deeper understanding of the reaction pathway.

Each proposed step in a reaction mechanism can be computationally tested to determine its feasibility. This involves locating the structures of all species along the reaction coordinate and calculating their relative energies.

Prediction of Kinetic and Thermodynamic Parameters

A key outcome of reaction pathway modeling is the prediction of kinetic and thermodynamic parameters. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Proposed Synthesis Step

ParameterHypothetical Value
Activation Energy (Ea)20 kcal/mol
Enthalpy of Reaction (ΔH)-15 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-12 kcal/mol

Note: The values in this table are hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Structural Characterization of 1 4 Chlorophenyl Cyclopentanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(4-Chlorophenyl)cyclopentanecarboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the 4-chlorophenyl ring, the aliphatic protons of the cyclopentane (B165970) ring, and the protons of the primary amide group. The aromatic region would likely display a typical AA'BB' system, corresponding to the two sets of chemically equivalent protons on the para-substituted ring. The eight cyclopentane protons are diastereotopic and would be expected to appear as complex multiplets in the aliphatic region of the spectrum. The amide (-CONH₂) protons are expected to appear as two broad singlets due to their exchange with the solvent and restricted rotation around the C-N bond.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the quaternary carbons (the carbon of the chlorophenyl ring attached to the cyclopentane, the cyclopentyl carbon attached to the phenyl ring and carboxamide, and the carbonyl carbon), the aromatic CH carbons, and the aliphatic CH₂ carbons of the cyclopentane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H (ortho to Cl)~7.3-7.4 (d)-
Aromatic H (meta to Cl)~7.2-7.3 (d)-
Cyclopentane CH₂~1.6-2.5 (m)~25-40
Amide NH₂~5.5-7.5 (br s)-
Aromatic C-Cl-~132-135
Aromatic C-H-~128-130
Aromatic C (quaternary)-~140-145
Cyclopentane C (quaternary)-~50-60
Carbonyl C=O-~175-180

To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). A COSY spectrum would show correlations between the coupled aromatic protons in the AA'BB' system and, more significantly, would help to trace the connectivity within the cyclopentane ring by showing correlations between adjacent, non-equivalent methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the aromatic ring and the cyclopentane ring to their corresponding carbon atoms, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the cyclopentane protons and the quaternary carbon of the phenyl ring, as well as the carbonyl carbon. Similarly, correlations between the aromatic protons and the quaternary cyclopentyl carbon would firmly establish the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformational details. For this molecule, NOESY could show correlations between the protons on the cyclopentane ring and the ortho-protons of the chlorophenyl ring, providing insight into the preferred orientation of the phenyl group relative to the cyclopentyl moiety. mdpi.comrsc.org

The this compound molecule possesses rotational freedom around several single bonds, which can lead to different conformations in solution. Of particular interest is the rotation around the amide C-N bond, which is known to have a significant energy barrier due to the partial double bond character. This can result in the presence of two distinct rotamers (s-cis and s-trans) that may be observable by NMR, often leading to a duplication of signals, especially at low temperatures. mdpi.comnih.gov

Variable-temperature (VT) NMR studies can be employed to investigate these dynamics. By recording NMR spectra at different temperatures, one can observe the broadening and coalescence of signals corresponding to the interconverting conformers. mdpi.com From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (ΔG‡) for the rotational process can be calculated using the Eyring equation. This provides quantitative information about the conformational flexibility of the amide group. mdpi.com Furthermore, NOESY experiments can also provide evidence for the dominant conformer(s) in solution by observing specific through-space interactions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Amide Group: The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two bands in the 3400-3100 cm⁻¹ region. The C=O stretching vibration (Amide I band) is expected to be a very strong absorption in the IR spectrum, typically around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) usually appears around 1640-1550 cm⁻¹.

Aromatic Ring: The 4-chlorophenyl group will show C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can indicate the substitution pattern; for a para-substituted ring, a strong band is expected in the 850-800 cm⁻¹ region.

Cyclopentane Ring: The aliphatic C-H stretching vibrations of the cyclopentane ring will result in strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. CH₂ scissoring and rocking vibrations will be present in the 1470-1345 cm⁻¹ region. researchgate.net

C-Cl Bond: The C-Cl stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region.

Predicted Vibrational Band Assignments:

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
N-H stretching (asymmetric & symmetric)3400-3100IR, Raman
Aromatic C-H stretching3100-3000IR, Raman
Aliphatic C-H stretching2960-2850IR, Raman
C=O stretching (Amide I)1680-1640IR (Strong)
N-H bending (Amide II)1640-1550IR
Aromatic C=C stretching1600-1450IR, Raman
Aliphatic CH₂ bending1470-1345IR
Aromatic C-H out-of-plane bending850-800IR (Strong)
C-Cl stretching800-600IR, Raman

To achieve a more precise and confident assignment of the observed vibrational bands, computational methods, particularly Density Functional Theory (DFT), are often utilized. nih.govresearchgate.netmdpi.com By performing geometry optimization and frequency calculations on the molecule in silico, a theoretical vibrational spectrum can be generated. acs.org

The calculated frequencies are typically scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and basis set limitations. researchgate.net A strong correlation between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a detailed and accurate assignment of even complex vibrational modes that result from the coupling of multiple motions. This correlative approach provides a deeper understanding of the molecule's vibrational properties. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄ClNO), the calculated monoisotopic mass is 223.07639 Da. nih.gov HRMS analysis should yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion fragments into smaller, characteristic ions. For aromatic amides, a common fragmentation pathway involves the cleavage of the amide bond. nih.govunl.ptyoutube.com

Predicted Fragmentation Pathway: A plausible fragmentation pathway for this compound would likely involve the following key steps:

Alpha-cleavage: The initial molecular ion ([C₁₂H₁₄ClNO]⁺˙, m/z = 223/225) could undergo cleavage of the bond between the cyclopentane ring and the carbonyl group.

Formation of an Acylium Ion: A prominent fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of a stable acylium ion. nih.gov In this case, cleavage could result in a [C₁₂H₁₃ClO]⁺ ion.

Loss of Amide Group: The molecule could lose the carboxamide group (-CONH₂) as a radical, leading to the formation of a [C₁₁H₁₂Cl]⁺ ion.

Fragmentation of the Chlorophenyl Ring: The chlorophenyl moiety itself can fragment, for example, by losing a chlorine radical to give a [C₁₂H₁₄NO]⁺ ion, or through more complex rearrangements. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be evident for all chlorine-containing fragments, aiding in their identification. miamioh.edu

Table of Predicted Key Fragments:

m/z (for ³⁵Cl)Proposed Fragment Ion StructureProposed Neutral Loss
223[C₁₂H₁₄ClNO]⁺˙Molecular Ion
179[C₁₁H₁₂Cl]⁺CONH₂
139[C₇H₆ClO]⁺C₅H₈N
111[C₆H₄Cl]⁺C₆H₁₀NO
77[C₆H₅]⁺C₆H₉ClNO
44[CONH₂]⁺C₁₁H₁₂Cl

By combining the precise information from these advanced spectroscopic techniques, a complete and unambiguous structural and conformational profile of this compound can be established.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method would provide invaluable insights into the molecular conformation and supramolecular assembly of this compound. The data obtained from such an analysis would be fundamental to understanding its physical and chemical properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A critical aspect of the crystallographic study of this compound would be the detailed analysis of its crystal packing. This involves examining how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that govern this arrangement.

Halogen Bonding: The presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the chlorine atom interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the nitrogen atom of the carboxamide group. The presence and geometry of any halogen bonds would be a key feature of the crystal structure.

A hypothetical data table for the intermolecular interactions, were the data available, might look like this:

Interaction TypeDonor-Acceptor AtomsDistance (Å)Angle (°)
Hydrogen BondN-H···O=CData not availableData not available
Halogen BondC-Cl···O=CData not availableData not available
π-π StackingPhenyl Ring ∙∙∙ Phenyl RingData not availableData not available

Investigation of Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to determine if different crystalline forms can be isolated. Each distinct polymorph would require its own full crystallographic characterization.

Pseudopolymorphism refers to the phenomenon where a compound crystallizes with solvent molecules incorporated into the crystal lattice, forming solvates. If the solvent is water, these are known as hydrates. A study in this area would involve analyzing crystals grown from different solvents to identify any trapped solvent molecules and to understand their role in the crystal packing.

Without experimental data, it is not possible to confirm or deny the existence of polymorphs or pseudopolymorphs for this compound.

Chemical Reactivity and Reaction Kinetics of 1 4 Chlorophenyl Cyclopentanecarboxamide

Investigation of Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 1-(4-Chlorophenyl)cyclopentanecarboxamide towards electrophiles and nucleophiles is centered on the electron-rich aromatic ring and the electrophilic carbonyl carbon of the amide group, respectively.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring, substituted with both a chlorine atom and a 1-carboxamidocyclopentyl group, is susceptible to electrophilic aromatic substitution. The orientation of incoming electrophiles is directed by the electronic effects of these substituents.

Directing Effects: The chlorine atom is a deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect. msu.edu The 1-carboxamidocyclopentyl group, being a tertiary alkyl group attached to the ring, is generally considered an activating, ortho, para-directing group. The combined influence of these two groups would favor substitution at the positions ortho to the cyclopentyl group (and meta to the chloro group) and para to the cyclopentyl group (which is the position occupied by the chloro group). Steric hindrance from the bulky cyclopentyl group may disfavor substitution at the ortho positions.

Plausible Reactions: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are theoretically possible. masterorganicchemistry.comyoutube.com The reaction conditions would need to be carefully controlled to overcome the deactivating effect of the chlorine atom and to manage the regioselectivity.

Nucleophilic Reactions:

The primary site for nucleophilic attack is the carbonyl carbon of the carboxamide group. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

Hydrolysis: The most significant nucleophilic reaction is likely the hydrolysis of the amide bond to yield 1-(4-chlorophenyl)cyclopentanecarboxylic acid and ammonia (B1221849). This reaction is typically very slow under neutral conditions but can be accelerated by heating under acidic or basic conditions. researchgate.net For tertiary amides, the mechanism of base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. uregina.ca The breakdown of this intermediate is often the rate-determining step. uregina.ca

Other Nucleophilic Reactions: Strong nucleophiles, such as organolithium reagents, could potentially add to the carbonyl group. Reduction of the amide to an amine using powerful reducing agents like lithium aluminum hydride is also a plausible transformation.

Nucleophilic Aromatic Substitution:

Direct nucleophilic substitution of the chlorine atom on the aromatic ring is generally unfavorable. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to stabilize the negatively charged intermediate (a Meisenheimer complex), which are absent in this molecule. libretexts.org Therefore, reactions of this type would necessitate harsh conditions or alternative mechanisms, such as those involving benzyne intermediates. youtube.com

Table 1: Predicted Reactivity of this compound

Reaction Type Reagents Probable Product(s) Remarks
Electrophilic Aromatic Substitution
Nitration HNO₃, H₂SO₄ 1-(4-Chloro-2-nitrophenyl)cyclopentanecarboxamide and 1-(4-Chloro-3-nitrophenyl)cyclopentanecarboxamide Regioselectivity influenced by both chloro and cyclopentyl groups.
Bromination Br₂, FeBr₃ 1-(2-Bromo-4-chlorophenyl)cyclopentanecarboxamide and 1-(3-Bromo-4-chlorophenyl)cyclopentanecarboxamide Catalyst required to activate the halogen. masterorganicchemistry.com
Nucleophilic Acyl Substitution
Acid-Catalyzed Hydrolysis H₃O⁺, Δ 1-(4-Chlorophenyl)cyclopentanecarboxylic acid + NH₄⁺ Requires elevated temperatures.
Base-Catalyzed Hydrolysis NaOH, H₂O, Δ Sodium 1-(4-chlorophenyl)cyclopentanecarboxylate + NH₃ Generally faster than acid-catalyzed hydrolysis for amides. uregina.ca
Reduction 1) LiAlH₄ 2) H₂O 1-(4-Chlorophenyl)cyclopentylmethanamine A strong reducing agent is necessary.
Nucleophilic Aromatic Substitution
Substitution of Chlorine NaNH₂, NH₃ 1-(4-Aminophenyl)cyclopentanecarboxamide and 1-(3-Aminophenyl)cyclopentanecarboxamide Unlikely under standard conditions; may proceed via a benzyne intermediate under forcing conditions.

This table is illustrative and based on general principles of organic reactivity. Specific outcomes would require experimental verification.

Studies on Chemical Stability and Degradation Mechanisms under Controlled Conditions

Hydrolytic Stability: As a tertiary amide, the compound is expected to exhibit significant hydrolytic stability, particularly in neutral aqueous solutions. researchgate.net Amide hydrolysis is known to be pH-dependent, with the rate of degradation increasing in strongly acidic or basic environments. researchgate.net At near-neutral pH and ambient temperature, the half-life is expected to be very long.

Thermal Stability: Carboxamides are generally thermally stable compounds. Significant decomposition would likely require temperatures well above 200°C. Thermal degradation pathways could involve decarboxylation or fragmentation of the cyclopentyl ring, though these are less probable than reactions involving the amide or chlorophenyl groups under other conditions.

Photochemical Stability: The presence of the chlorophenyl group suggests potential susceptibility to photochemical degradation. Aryl halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV radiation, which could lead to the formation of radical species and subsequent degradation products.

Degradation Pathways:

The most probable non-biological degradation pathway in an environmental or controlled setting is hydrolysis, leading to the formation of 1-(4-chlorophenyl)cyclopentanecarboxylic acid and ammonia. Under photochemical conditions, the cleavage of the C-Cl bond could initiate a radical chain reaction, leading to a more complex mixture of degradation products.

Quantitative Kinetic Studies of Representative Chemical Reactions

Quantitative kinetic data for reactions involving this compound are not available in the reviewed literature. However, a general kinetic profile for its most probable reactions can be postulated.

Kinetics of Amide Hydrolysis:

The hydrolysis of amides can be described by pseudo-first-order kinetics when the concentration of one reactant (e.g., water or a catalyst) is in large excess. The observed rate constant (kobs) for hydrolysis is pH-dependent.

Acid-Catalyzed Hydrolysis: The reaction rate is proportional to the concentration of the protonated amide and water. The rate law can be expressed as: Rate = kA[H⁺][Amide]

Base-Catalyzed Hydrolysis: The reaction rate is proportional to the concentration of the amide and the hydroxide ion. The rate law is: Rate = kB[OH⁻][Amide]

Table 2: Postulated Kinetic Parameters for Hydrolysis of this compound

Reaction Condition Postulated Rate Law Expected Activation Energy (Ea) Influencing Factors
Acidic Hydrolysis Rate = kA[H⁺][Amide] High Temperature, acid concentration
Neutral Hydrolysis Rate = kN[H₂O][Amide] Very High Temperature
Basic Hydrolysis Rate = kB[OH⁻][Amide] High Temperature, base concentration

This table presents a theoretical framework. Actual kinetic parameters would need to be determined experimentally.

The steric bulk of the 1-(4-chlorophenyl)cyclopentyl group attached to the carbonyl carbon would likely influence the rate of nucleophilic attack. Compared to less sterically hindered amides, the rate of hydrolysis might be slower due to the difficulty of the nucleophile approaching the carbonyl carbon.

Structure Reactivity Relationships in 1 4 Chlorophenyl Cyclopentanecarboxamide Derivatives

Impact of Substituent Effects on Chemical Reactivity (e.g., Hammett Equation Correlations)

The electronic properties of substituents on the phenyl ring of 1-(4-Chlorophenyl)cyclopentanecarboxamide derivatives can significantly influence their chemical reactivity. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for evaluating these effects in many reactions involving benzoic acid derivatives and related aromatic compounds. nih.govnih.gov The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. nih.gov

The 4-chloro substituent in the parent compound, this compound, is an electron-withdrawing group, primarily through its inductive effect (-I), although it also exhibits a weak electron-donating resonance effect (+M). Its positive Hammett σpara value (typically around +0.23) suggests that it will increase the susceptibility of the carbonyl group to nucleophilic attack compared to the unsubstituted N-phenylcyclopentanecarboxamide.

To illustrate the application of the Hammett equation, consider the hypothetical hydrolysis of a series of para-substituted 1-phenylcyclopentanecarboxamide (B182488) derivatives. Based on known Hammett substituent constants, we can predict the relative rates of reaction.

Table 1: Predicted Relative Rates of Hydrolysis for para-Substituted 1-Phenylcyclopentanecarboxamide Derivatives Based on Hammett σpara Constants

Substituent (X)Hammett Constant (σpara)Predicted Relative Rate (k/k₀) (Assuming ρ = 1.5)
-OCH₃-0.270.39
-CH₃-0.170.56
-H0.001.00
-Cl +0.23 2.21
-CN+0.669.77
-NO₂+0.7815.14

Note: The reaction constant (ρ) is a hypothetical value for illustrative purposes, based on similar amide hydrolysis reactions.

This table demonstrates that electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) are expected to significantly accelerate the hydrolysis rate, while electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) would retard it. The 4-chloro substituent is predicted to enhance the reactivity, making this compound more susceptible to hydrolysis than its unsubstituted counterpart. It is important to note that deviations from linearity in Hammett plots can occur, for example, if there is a change in the rate-determining step or if through-conjugation effects are significant. nih.goviitd.ac.in

Stereochemical Influence on Chemical Reaction Outcomes

Stereochemistry plays a pivotal role in the chemical reactions of chiral molecules. While this compound itself is achiral, the introduction of substituents on the cyclopentyl ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of atoms in these stereoisomers can profoundly affect the course and outcome of chemical reactions. researchgate.net

The stereochemical outcome of a reaction at a chiral center depends on the reaction mechanism. researchgate.net For instance, in a nucleophilic substitution reaction, an SN2 mechanism typically proceeds with an inversion of configuration at the chiral center, while an SN1 reaction often leads to a racemic mixture due to the formation of a planar carbocation intermediate. researchgate.net

In the context of synthesizing specific stereoisomers of this compound derivatives, stereoselective synthesis methods are paramount. These methods aim to produce a single desired stereoisomer out of many possibilities. For example, the synthesis of a chiral derivative with a substituent at the 2-position of the cyclopentane (B165970) ring would necessitate stereochemical control to obtain either the (R) or (S) enantiomer selectively.

While specific studies on the stereoselective synthesis of this compound derivatives are limited, general principles of asymmetric synthesis can be applied. These include the use of:

Chiral auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction.

Chiral catalysts: A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer.

Chiral reagents: A stoichiometric amount of a chiral reagent is used to induce stereoselectivity.

For instance, the stereoselective reduction of a ketone precursor to a this compound derivative bearing a hydroxyl group on the cyclopentyl ring could be achieved using a chiral reducing agent, leading to the preferential formation of one diastereomer.

Table 2: Potential Stereoselective Reactions for the Synthesis of Chiral this compound Derivatives

Reaction TypeReagents/CatalystsPotential Stereochemical Outcome
Asymmetric AlkylationChiral base, alkyl halideEnantioselective formation of a C-C bond
Diastereoselective ReductionChiral reducing agent (e.g., CBS reagent)Formation of a specific diastereomeric alcohol
Enantioselective HydrogenationChiral transition metal catalyst (e.g., Rh-BINAP)Enantioselective saturation of a double bond

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure derivatives, which is often a prerequisite for their application in various fields.

Chemoinformatics Approaches for Predicting Chemical Behavior of Analogs

Chemoinformatics employs computational methods to analyze and predict the properties and activities of chemical compounds based on their molecular structure. iitd.ac.inumich.edu Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools within chemoinformatics that can be used to predict the chemical reactivity of analogs of this compound. researchgate.net

These models are built by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property, such as a reaction rate constant. nih.govumich.edu Once a robust model is developed, it can be used to predict the reactivity of new, untested compounds.

A variety of molecular descriptors can be calculated to capture different aspects of a molecule's structure that may influence its reactivity. These can be broadly categorized as:

Electronic descriptors: These describe the distribution of electrons in a molecule and include parameters like partial charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological descriptors: These are numerical representations of the molecular connectivity.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, with logP being a common example.

For predicting the reactivity of this compound analogs, a QSAR model could be developed by synthesizing a series of derivatives with varying substituents and measuring their hydrolysis rates. These experimental values would then be correlated with a set of calculated descriptors to build a predictive model.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of Amide Reactivity

Descriptor ClassSpecific DescriptorRelevance to Reactivity
Electronic Partial charge on carbonyl carbonIndicates susceptibility to nucleophilic attack.
HOMO-LUMO gapRelates to the kinetic stability of the molecule.
Hammett constants (σ)Quantifies electronic effects of substituents.
Steric Molar refractivity (MR)Encodes size and polarizability.
Sterimol parametersDescribe the steric bulk of substituents.
Topological Wiener indexRelates to molecular branching.
Hydrophobic LogPInfluences solubility and transport to the reaction site.

Recent advances in machine learning have further enhanced the power of chemoinformatics to predict chemical reactivity. umich.eduresearchgate.net Algorithms such as multiple linear regression, support vector machines, and neural networks can be trained on large datasets of chemical reactions to build models that can predict the outcome of new reactions with increasing accuracy. These in silico methods offer a cost-effective and efficient way to screen virtual libraries of this compound analogs and prioritize those with desired reactivity profiles for synthesis and further investigation.

Solid State Chemistry and Materials Science Perspectives of 1 4 Chlorophenyl Cyclopentanecarboxamide

Co-crystallization and Salt Formation for Tailored Solid-State Forms

The modification of the solid-state structure of 1-(4-chlorophenyl)cyclopentanecarboxamide through co-crystallization and salt formation presents a viable strategy to tailor its physicochemical properties. Co-crystals are multi-component crystals in which the API and a co-former, a benign chemical species, are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. nih.govresearchgate.net Salt formation, conversely, involves the transfer of a proton from an acidic to a basic site, resulting in an ionic pair.

The molecular structure of this compound, featuring an amide group, offers potential sites for hydrogen bonding, making it a suitable candidate for co-crystallization. The amide functional group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality allows for the formation of robust supramolecular synthons with a variety of co-formers.

The selection of a co-former is a critical step in the design of co-crystals. Co-formers are chosen based on their ability to form complementary hydrogen bonds with the API. For this compound, suitable co-formers could include pharmaceutically acceptable carboxylic acids, other amides, or compounds with hydroxyl groups. The likelihood of forming a co-crystal versus a salt can often be predicted by the difference in the pKa values between the API and the co-former. A ΔpKa (pKa of the base - pKa of the acid) of less than 0 generally results in a co-crystal, while a ΔpKa greater than 3 typically leads to salt formation. The region between 0 and 3 can result in either a salt or a co-crystal. csmres.co.uk

Table 1: Potential Co-formers for this compound and Their Functional Groups

Co-former CategoryExample Co-formerFunctional Group for Interaction
Carboxylic AcidsBenzoic Acid-COOH
Dicarboxylic AcidsSuccinic Acid-COOH
AmidesNicotinamide-CONH2
Hydroxy CompoundsSorbitol-OH

The formation of co-crystals or salts of this compound can be achieved through various methods, including solution crystallization, grinding (dry or liquid-assisted), and melt crystallization. csmres.co.uk Characterization of the resulting solid forms would be essential to confirm their identity and purity. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy would be employed to analyze the new crystalline structures and their thermal properties.

Characterization of Amorphous Solid Dispersions for Chemical Stability Research

An alternative approach to modifying the solid-state properties of this compound is the formation of amorphous solid dispersions (ASDs). An ASD is a system where the API is dispersed in an amorphous state within a polymer matrix. nih.gov This can prevent crystallization and potentially enhance chemical stability by reducing molecular mobility.

The preparation of ASDs of this compound would involve dissolving the compound and a suitable polymer in a common solvent, followed by rapid solvent removal, for instance, by spray drying or freeze drying. The choice of polymer is crucial and depends on its ability to be miscible with the API and to form intermolecular interactions, such as hydrogen bonds, which can stabilize the amorphous form. nih.gov

Table 2: Potential Polymers for Amorphous Solid Dispersions of this compound

PolymerCommon AcronymKey Properties
PolyvinylpyrrolidonePVPGood solubilizer, forms hydrogen bonds
Hydroxypropyl methylcelluloseHPMCForms stable amorphous dispersions
Soluplus®Graft copolymer with good solubilization capacity
Eudragit®Family of polymers with varying properties

Characterization of these ASDs is paramount to understanding their stability. Differential scanning calorimetry (DSC) is a key technique used to determine the glass transition temperature (Tg) of the dispersion. A higher Tg generally indicates lower molecular mobility and thus greater physical stability against recrystallization. nih.gov The presence of a single Tg for the dispersion is a good indicator of the miscibility of the drug and the polymer.

Furthermore, spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide insights into the intermolecular interactions between this compound and the polymer. Shifts in the vibrational frequencies of the amide group, for example, can indicate the formation of hydrogen bonds, which are critical for the stability of the amorphous system.

Chemical stability studies of the amorphous solid dispersions would involve storing the samples under various stress conditions (e.g., elevated temperature and humidity) and monitoring for any degradation of the API over time using techniques like high-performance liquid chromatography (HPLC). The physical stability would be assessed by periodically analyzing the samples using XRPD to detect any signs of recrystallization. The goal is to identify a polymer and a drug loading that result in a physically and chemically stable amorphous system.

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